molecular formula C8H7Cl5N2 B2808021 N-(Pentachlorophenyl)ethane-1,2-diamine CAS No. 3426-65-1

N-(Pentachlorophenyl)ethane-1,2-diamine

Cat. No.: B2808021
CAS No.: 3426-65-1
M. Wt: 308.41
InChI Key: NKIPRDISYSAKLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Pentachlorophenyl)ethane-1,2-diamine is a chemical compound with the molecular formula C8H7Cl5N2. It is characterized by the presence of a pentachlorophenyl group attached to an ethane-1,2-diamine moiety. This compound is primarily used in research settings and has various applications in chemistry and related fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pentachlorophenyl)ethane-1,2-diamine typically involves the reaction of pentachloronitrobenzene with ethylenediamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale .

Chemical Reactions Analysis

Types of Reactions

N-(Pentachlorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the pentachlorophenyl ring .

Scientific Research Applications

N-(Pentachlorophenyl)ethane-1,2-diamine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Pentachlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(Pentachlorophenyl)ethane-1,2-diamine
  • N-(Trichlorophenyl)ethane-1,2-diamine
  • N-(Tetrachlorophenyl)ethane-1,2-diamine

Uniqueness

This compound is unique due to the presence of five chlorine atoms in the phenyl ring, which imparts distinct chemical and physical properties. This high degree of chlorination can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research applications .

Properties

IUPAC Name

N'-(2,3,4,5,6-pentachlorophenyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl5N2/c9-3-4(10)6(12)8(15-2-1-14)7(13)5(3)11/h15H,1-2,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIPRDISYSAKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl5N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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